molecular formula C11H22N2S B7541671 1-methyl-N-(thian-4-yl)piperidin-4-amine

1-methyl-N-(thian-4-yl)piperidin-4-amine

Cat. No. B7541671
M. Wt: 214.37 g/mol
InChI Key: IWQQMDMNXIGDLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-N-(thian-4-yl)piperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives. It has been extensively studied in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-methyl-N-(thian-4-yl)piperidin-4-amine involves its binding to DAT, SERT, and NET. It acts as a potent inhibitor of these transporters, thereby increasing the levels of dopamine, serotonin, and norepinephrine in the synaptic cleft. This results in enhanced neurotransmission and modulation of various physiological processes such as mood, cognition, and behavior.
Biochemical and Physiological Effects
This compound has been shown to produce several biochemical and physiological effects in animal models and human studies. It has been reported to improve cognitive performance, enhance locomotor activity, and reduce depression-like behaviors. It has also been shown to increase dopamine release in the prefrontal cortex and striatum, suggesting its potential as a treatment for dopamine-related disorders such as Parkinson's disease and schizophrenia.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-methyl-N-(thian-4-yl)piperidin-4-amine is its high selectivity and potency towards DAT, SERT, and NET. This makes it a valuable tool for studying the role of these transporters in various physiological and pathological conditions. However, its limited solubility and stability in aqueous solutions can pose challenges in experimental design and data interpretation.

Future Directions

There are several future directions for the research on 1-methyl-N-(thian-4-yl)piperidin-4-amine. One potential direction is the development of novel drugs based on its structure and pharmacological profile. Another direction is the investigation of its effects on other neurotransmitter systems and their interactions with DAT, SERT, and NET. Additionally, further studies are needed to elucidate its potential therapeutic applications in various neuropsychiatric disorders and to address its limitations in experimental settings.
Conclusion
In conclusion, this compound is a promising compound that has been extensively studied for its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its therapeutic potential and to overcome its limitations in experimental settings.

Synthesis Methods

The synthesis of 1-methyl-N-(thian-4-yl)piperidin-4-amine involves the reaction of 1-methylpiperidine-4-carboxylic acid with thian-4-ylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction produces a white crystalline solid that can be purified by recrystallization in a suitable solvent such as ethanol or methanol.

Scientific Research Applications

1-methyl-N-(thian-4-yl)piperidin-4-amine has been studied for its potential therapeutic applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. It has been shown to exhibit significant binding affinity to several receptors, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). This makes it a promising candidate for the development of drugs that target these receptors.

properties

IUPAC Name

1-methyl-N-(thian-4-yl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2S/c1-13-6-2-10(3-7-13)12-11-4-8-14-9-5-11/h10-12H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWQQMDMNXIGDLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC2CCSCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.